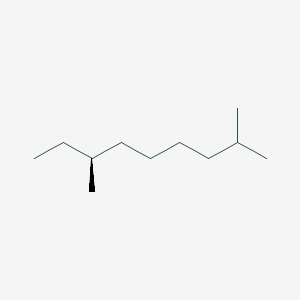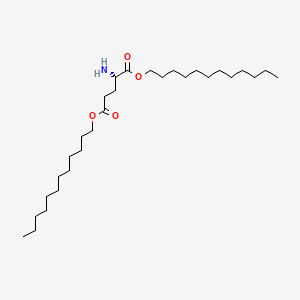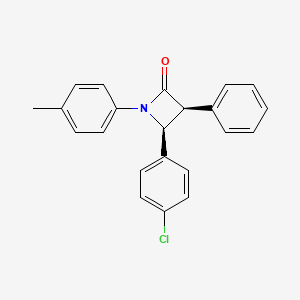
(3S,4S)-4-(4-chlorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S)-4-(4-chlorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one is a synthetic organic compound belonging to the azetidinone class. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of three distinct aromatic rings attached to the azetidinone core, making it a molecule of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(4-chlorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one typically involves the following steps:
Formation of the Azetidinone Core: The azetidinone core can be synthesized through a Staudinger reaction, which involves the cycloaddition of an imine with a ketene.
Substitution Reactions: The aromatic rings are introduced through substitution reactions, where appropriate aryl halides react with the azetidinone core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
化学反应分析
Types of Reactions
(3S,4S)-4-(4-chlorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the azetidinone core.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Aryl halides, bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
(3S,4S)-4-(4-chlorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3S,4S)-4-(4-chlorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
(3S,4S)-4-(4-bromophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one: Similar structure with a bromine atom instead of chlorine.
(3S,4S)-4-(4-fluorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
(3S,4S)-4-(4-chlorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The specific arrangement of aromatic rings also contributes to its distinct properties compared to other azetidinone derivatives.
属性
CAS 编号 |
62500-38-3 |
|---|---|
分子式 |
C22H18ClNO |
分子量 |
347.8 g/mol |
IUPAC 名称 |
(3S,4S)-4-(4-chlorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one |
InChI |
InChI=1S/C22H18ClNO/c1-15-7-13-19(14-8-15)24-21(17-9-11-18(23)12-10-17)20(22(24)25)16-5-3-2-4-6-16/h2-14,20-21H,1H3/t20-,21+/m0/s1 |
InChI 键 |
CTMVRVJCDWLFNK-LEWJYISDSA-N |
手性 SMILES |
CC1=CC=C(C=C1)N2[C@@H]([C@@H](C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
规范 SMILES |
CC1=CC=C(C=C1)N2C(C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile](/img/structure/B14513978.png)
![1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene](/img/structure/B14513979.png)
![Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-](/img/structure/B14513985.png)
![{5-[(4-Chlorophenoxy)methyl]-1-phenyl-1H-pyrrol-2-yl}methanol](/img/structure/B14513993.png)
![3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14513994.png)
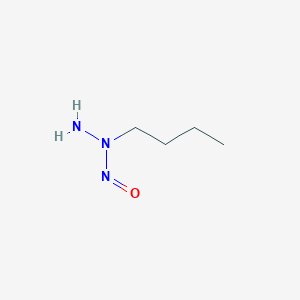
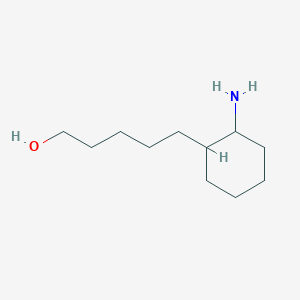
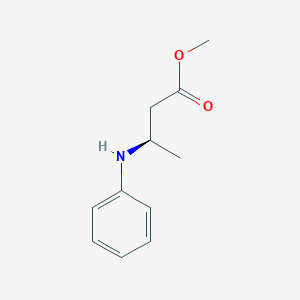
methanone](/img/structure/B14514008.png)


